An In-depth Technical Guide to 2-Methoxy-4-vinylphenol: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2-Methoxy-4-vinylphenol: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol, is an aromatic compound naturally occurring in a variety of sources, including buckwheat, coffee, and certain fermented products like wheat beers.[1] It is a significant contributor to the flavor and aroma profiles of these foods and beverages.[1][2] Beyond its role as a flavoring agent, 2-Methoxy-4-vinylphenol has garnered attention in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 2-Methoxy-4-vinylphenol, with a focus on its anti-inflammatory mechanism of action.
Chemical Properties and Structure
2-Methoxy-4-vinylphenol is a member of the guaiacol (B22219) class of phenols, where the hydrogen at the para-position to the hydroxyl group is substituted with a vinyl group.[5] Its chemical structure and key properties are summarized below.
Chemical Structure
Systematic Name: 2-Methoxy-4-vinylphenol Synonyms: 4-Vinylguaiacol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene[5] Molecular Formula: C₉H₁₀O₂[6] SMILES: COc1cc(C=C)ccc1O InChI: 1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3[6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 150.17 g/mol | [5] |
| Appearance | Colorless to pale straw-colored oily liquid | [7] |
| Odor | Spicy, clove-like, peanut, wine-like, or curry | [1] |
| Melting Point | 9-10 °C | |
| Boiling Point | 224 °C at 1013 hPa | |
| Density | 1.11 g/cm³ at 14 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [8] |
| Refractive Index | n20/D 1.582 (lit.) |
Spectroscopic Data
The structural elucidation and purity assessment of 2-Methoxy-4-vinylphenol are typically performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.19 (d, 2H, aromatic protons), 7.06–6.97 (m, 4H, aromatic protons), 6.69 (dd, 2H, -CH=), 5.72 (dd, 2H, =CH₂), 5.27 (d, 2H, =CH₂), 3.92 (s, 6H, -OCH₃).[9]
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¹³C NMR (125 MHz, CDCl₃): δ 151.27, 139.89, 137.12, 136.25, 122.37, 118.97, 114.54, 110.26, 56.16.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-4-vinylphenol exhibits characteristic absorption bands corresponding to its functional groups. A representative Attenuated Total Reflectance (ATR-IR) spectrum can be found in various spectral databases.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Methoxy-4-vinylphenol typically shows a molecular ion peak at m/z 150, corresponding to its molecular weight. The fragmentation pattern provides further structural information.[11][12][13]
Experimental Protocols
Synthesis of 2-Methoxy-4-vinylphenol from Ferulic Acid
2-Methoxy-4-vinylphenol can be synthesized from ferulic acid via decarboxylation. This transformation can be achieved through thermal or enzymatic methods.[14][15]
Methodology: Enzymatic Decarboxylation
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Microorganism: Certain strains of yeast, such as Saccharomyces cerevisiae, possessing ferulic acid decarboxylase activity are commonly used.[1]
-
Culture Conditions: The yeast is cultured in a suitable medium containing ferulic acid as the substrate.
-
Incubation: The culture is incubated under controlled conditions of temperature and pH to allow for the enzymatic conversion of ferulic acid to 2-Methoxy-4-vinylphenol.
-
Extraction: After incubation, the product is extracted from the culture medium using an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted compound is then purified using techniques such as column chromatography to yield pure 2-Methoxy-4-vinylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify 2-Methoxy-4-vinylphenol in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[16]
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[16]
Methodology:
-
Sample Preparation: The sample containing 2-Methoxy-4-vinylphenol is dissolved in a suitable solvent (e.g., methanol, dichloromethane).
-
Injection: 1-2 µL of the sample is injected into the GC inlet in split or splitless mode.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 5 °C/min.[16]
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed. Identification of 2-Methoxy-4-vinylphenol is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[7]
Evaluation of Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effects of 2-Methoxy-4-vinylphenol in a cell-based assay.
Cell Line: RAW 264.7 murine macrophage cell line.[3][17]
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of 2-Methoxy-4-vinylphenol (e.g., 5-40 µM) for 1-2 hours.[17]
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[17]
-
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis for Protein Expression:
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.[3][17]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anti-inflammatory Signaling Pathway
2-Methoxy-4-vinylphenol exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17]
References
- 1. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]
- 2. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 2-Methoxy-4-vinylphenol (HMDB0013744) [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. ez.restek.com [ez.restek.com]
- 14. researchgate.net [researchgate.net]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
